MDM2 Binding Affinity: Target Compound vs. Unsubstituted Benzenesulfonamide Analog (Class-Level Inference)
The 2,4-dimethylbenzenesulfonamide group in the target compound is predicted to enhance hydrophobic packing within the MDM2 binding pocket relative to the unsubstituted benzenesulfonamide analog (N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide). In the foundational MDM2 sulfonamide study, the lead nonpeptidic sulfonamide—which also carries a substituted benzenesulfonamide—inhibited the p53-MDM2 interaction in vitro and activated p53-dependent transcription in mdm2-overexpressing JAR cells at concentrations consistent with target engagement [1]. Quantitative binding data for the specific 2,4-dimethyl analog has not been published in peer-reviewed literature as of the search date; therefore, the differentiation magnitude cannot be numerically quantified and this evidence is classified as class-level inference [1].
| Evidence Dimension | MDM2 binding affinity |
|---|---|
| Target Compound Data | Not available from primary peer-reviewed sources |
| Comparator Or Baseline | Lead nonpeptidic sulfonamide (substituted benzenesulfonamide) from Galatin & Abraham 2004: inhibited recombinant p53-MDM2 interaction in vitro; activated p53 transcription in JAR cells [1] |
| Quantified Difference | Cannot be calculated; absence of direct comparative data |
| Conditions | In vitro recombinant protein interaction assay; mdm2-overexpressing JAR cell line [1] |
Why This Matters
Procurement decisions must rely on experimentally confirmed binding data; the absence of published quantitative data for this specific compound means that users must generate primary data or request vendor-provided validation before substituting it for literature-characterized analogs.
- [1] Galatin PS, Abraham DJ. A nonpeptidic sulfonamide inhibits the p53-mdm2 interaction and activates p53-dependent transcription in mdm2-overexpressing cells. J Med Chem. 2004;47(17):4163-4165. doi:10.1021/jm034182u View Source
